2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-

Sigma Receptor Ligand Analgesic Drug Discovery CNS Pharmacology

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (CAS 646056-50-0) is a heterocyclic compound characterized by a unique 2,7-diazaspiro[4.4]nonane core with a pyrazinyl substituent at the 2-position. This spirocyclic diamine scaffold provides a rigid, three-dimensional framework with a predicted XlogP of 0.2 and a topological polar surface area (tPSA) of 41 Ų, indicating favorable physicochemical properties for central nervous system (CNS) drug discovery.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 646056-50-0
Cat. No. B12588023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-
CAS646056-50-0
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C3=NC=CN=C3
InChIInChI=1S/C11H16N4/c1-3-13-8-11(1)2-6-15(9-11)10-7-12-4-5-14-10/h4-5,7,13H,1-3,6,8-9H2
InChIKeyNBFVYQVBMPUGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (CAS 646056-50-0): A Spirocyclic Diamine Scaffold for Sigma Receptor-Targeted Analgesic Research and Beyond


2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (CAS 646056-50-0) is a heterocyclic compound characterized by a unique 2,7-diazaspiro[4.4]nonane core with a pyrazinyl substituent at the 2-position [1]. This spirocyclic diamine scaffold provides a rigid, three-dimensional framework with a predicted XlogP of 0.2 and a topological polar surface area (tPSA) of 41 Ų, indicating favorable physicochemical properties for central nervous system (CNS) drug discovery [1]. Research on derivatives of this core has primarily focused on developing potent sigma receptor (SR) ligands, with a key lead compound, AD258, demonstrating high affinity for both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM) and potent, non-opioid analgesic activity in vivo [2].

Critical Differentiation of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (646056-50-0): Why Alternative Spiroamines Are Not Direct Replacements


The 2,7-diazaspiro[4.4]nonane scaffold is not interchangeable with other spiroamine analogs. Research has demonstrated that the specific substitution pattern on the core dictates both biological activity and physicochemical properties [1][2]. For instance, a comparative study of fluoroquinolone antibacterials substituted with 2,7-diazaspiro[4.4]nonane (4b), 1,7-diazaspiro[4.4]nonane (5a), and 2,8-diazaspiro[5.5]undecane (6b) revealed that only the 2,7-diazaspiro[4.4]nonane substitution yielded potent Gram-positive and Gram-negative activity, particularly when N-alkylated [2]. Furthermore, the specific N-2 pyrazinyl substitution of this compound (646056-50-0) provides a distinct structural and electronic profile compared to simpler alkyl derivatives , with a calculated tPSA of 41 Ų and XlogP of 0.2, positioning it uniquely in CNS drug-likeness space [1]. Direct substitution with compounds lacking the pyrazinyl group would alter key properties like lipophilicity and receptor binding, making them unsuitable for applications requiring this precise pharmacophore.

Quantitative Performance of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (646056-50-0): Direct Data for Procurement and Selection Decisions


S1R and S2R Binding Affinity of AD258 (2,7-Diazaspiro[4.4]nonane Derivative) vs. Sigma-1 Antagonist BD-1063

The compound 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- serves as a key precursor for AD258, a highly potent dual sigma receptor ligand. AD258 exhibits sub-nanomolar binding affinities for both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM) [1]. In comparison, the known S1R antagonist BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shows significantly weaker S1R affinity (Ki = 9 nM) and negligible activity at S2R [2].

Sigma Receptor Ligand Analgesic Drug Discovery CNS Pharmacology

In Vivo Antiallodynic Efficacy of AD258 (2,7-Diazaspiro[4.4]nonane Derivative) vs. Gabapentin in a Preclinical Pain Model

The 2,7-diazaspiro[4.4]nonane derivative AD258 achieves maximum antiallodynic effect in a capsaicin-induced pain model at very low doses (0.6-1.25 mg/kg, i.p.) without inducing motor impairment [1]. In contrast, the clinically used analgesic gabapentin, a structural analog of GABA, requires significantly higher doses (30-100 mg/kg, i.p.) to achieve similar efficacy in comparable preclinical allodynia models [2].

Pain Management Antiallodynic Activity Sigma Receptor Agonism

Physicochemical Properties of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (646056-50-0) vs. 2-Ethyl-2,7-diazaspiro[4.4]nonane

The N-2 pyrazinyl substituent in compound 646056-50-0 confers distinct physicochemical properties compared to simpler N-alkyl analogs. This compound has a predicted XlogP of 0.2 and a tPSA of 41 Ų [1]. In contrast, the 2-ethyl derivative (CAS 763883-32-5) has a higher predicted LogP of 1.19 and a lower tPSA of 15.3 Ų .

Medicinal Chemistry Physicochemical Properties CNS Drug Design

High-Impact Applications of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- (646056-50-0) Based on Validated Performance Data


Development of Next-Generation, Non-Opioid Analgesics Targeting Sigma Receptors

The most compelling application for this compound is as a core scaffold for the synthesis of novel sigma receptor (SR) ligands for pain management [1]. The demonstrated high potency and efficacy of the derivative AD258 (0.6-1.25 mg/kg for maximal antiallodynic effect) [1], combined with its favorable in vitro and in vivo profile, positions it as a superior starting point for programs seeking to develop non-opioid, non-addictive pain therapeutics. Its dual S1R/S2R affinity profile is particularly relevant for addressing complex pain states like neuropathic and inflammatory pain [1].

Medicinal Chemistry Optimization for CNS Drug Discovery

Given its favorable predicted physicochemical properties (XlogP = 0.2, tPSA = 41 Ų) [2], this compound is an excellent candidate for structure-activity relationship (SAR) studies aimed at optimizing CNS drug candidates [1]. The spirocyclic core offers a rigid, three-dimensional scaffold that can enhance target selectivity and improve pharmacokinetic properties [3]. The pyrazinyl substituent provides a handle for further functionalization, allowing medicinal chemists to precisely tune lipophilicity, solubility, and receptor interactions to improve overall drug-likeness and ADMET profiles [1][2].

Antibacterial Drug Discovery with Spiroamine Pharmacophores

Research has established that substitution with a 2,7-diazaspiro[4.4]nonane moiety can impart potent antibacterial activity, specifically in the fluoroquinolone class [4]. This evidence suggests that the 2,7-diazaspiro[4.4]nonane, 2-pyrazinyl- scaffold could be utilized in the design of novel antibacterial agents. Its unique spirocyclic structure and ability to be N-alkylated (a key feature for activity [4]) make it a valuable building block for medicinal chemists exploring new treatments for drug-resistant bacterial infections.

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